molecular formula C17H19N5O2S B2819081 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034620-39-6

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2819081
CAS No.: 2034620-39-6
M. Wt: 357.43
InChI Key: GLOSCPYQJCSSBK-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine-3-sulfonamide group linked via an ethyl chain to a 3,5-dimethylpyrazole core substituted with a pyridin-2-yl moiety.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-13-16(14(2)22(21-13)17-7-3-4-10-19-17)8-11-20-25(23,24)15-6-5-9-18-12-15/h3-7,9-10,12,20H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOSCPYQJCSSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine. For instance, 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole can be prepared by reacting 2-acetylpyridine with hydrazine hydrate under reflux conditions.

    Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.

    Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with pyridine-3-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyrazole or pyridine derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyridine-3-sulfonamide exhibits significant anticancer activity across various cancer cell lines. In vitro studies have shown the following inhibitory concentrations (IC50):

Cell Line IC50 (μM)
Cell Line A0.200
Cell Line B0.083

These results indicate potent inhibitory effects against specific cancer targets.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibition Percentage IC50 (μM)
KDM4A80%0.200
KDM5B75%0.012
h-e5NT70%Not specified

These findings suggest that the compound could serve as a promising lead in developing new therapeutic agents targeting these enzymes.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Case Study 1: KDM4A Inhibition

A study focused on the inhibition of KDM4A demonstrated that structural modifications to the pyrazole ring could enhance both potency and selectivity. This highlights the importance of chemical structure in optimizing therapeutic efficacy.

Case Study 2: Cellular Permeability

Research on cellular permeability indicated that specific structural modifications could improve bioavailability in vivo. This aspect is crucial for the potential clinical application of the compound.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole and pyridine rings can engage in π-π interactions or coordinate with metal ions in metalloenzymes. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Sulfonamide-Pyrazole Derivatives

Compound 26 (N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide) and Compound 27 (4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide) from Molecules (2015) share key features with the target compound :

  • Common Motifs : Pyridine-sulfonamide backbone and pyrazole rings.
  • Key Differences :
    • Substituents on Pyrazole : Compound 26 has 3,4,5-trimethylpyrazole, while the target compound features 3,5-dimethylpyrazole with a pyridin-2-yl group.
    • Linkage : The target uses an ethyl chain, whereas Compounds 26/27 employ carbamoyl linkages to chlorophenyl groups.
    • Bioactivity : Compounds 26/27 were characterized for spectral properties (IR, NMR) and melting points but lacked reported antimicrobial data.
Table 1: Structural and Physicochemical Comparison
Feature Target Compound Compound 26 Compound 27
Pyrazole Substituents 3,5-Dimethyl, pyridin-2-yl 3,4,5-Trimethyl 4-Butyl, 3,5-dimethyl
Sulfonamide Linkage Ethyl chain Carbamoyl (3,4-dichlorophenyl) Carbamoyl (4-chlorophenyl)
Melting Point (°C) Not reported 163–166 138–142
Key Spectral Data Not reported IR: 1727 cm⁻¹ (C=O), δ 9.40 (NH) IR: 1726 cm⁻¹ (C=O), δ 9.27 (NH)

Antimicrobial Thiadiazole Derivatives

A 2022 study synthesized 1,3,4-thiadiazole derivatives using pyrazole intermediates . While structurally distinct (thiadiazole core vs. sulfonamide), these compounds share functional similarities:

  • Pyrazole Backbone : Derived from 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one.
  • Bioactivity : Four compounds exhibited superior antimicrobial activity against E. coli, B. mycoides, and C. albicans.
  • Comparison Insight : The target compound’s pyridin-2-yl group may enhance lipophilicity or target binding compared to the nitro-phenyl group in thiadiazoles, though bioactivity data for the target is lacking .

Patent-Based Pyridazine and Isoxazole Derivatives

European Patent EP 4139296B1 describes pyridazine-pyrrolidine and isoxazole derivatives (e.g., P-0042, P-0179) with complex heterocyclic systems :

  • Structural Contrasts: These compounds incorporate pyridazinone or isoxazole rings, unlike the target’s pyrazole-pyridine scaffold.
  • Synthetic Methods : Similar alkylation steps (e.g., tert-butyl 2-bromoacetate in P-0042) may parallel the target’s ethyl chain introduction.
  • MS Data : Patent compounds show higher [M+H]+ values (e.g., 445.2 for P-0042) due to larger molecular weights compared to the target’s simpler structure .

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes existing research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyridine ring, and a pyrazole moiety. Its molecular formula is C17H21N5O3SC_{17}H_{21}N_{5}O_{3}S with a molecular weight of 375.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The compound may exert its effects through the following mechanisms:

  • Inhibition of Glycine Transporters : It has been noted that similar compounds can inhibit glycine transporter 1 (GlyT1), which is implicated in neurotransmission and various central nervous system disorders.
  • Anticancer Activity : The compound's structure allows for potential interactions with cancer-related pathways, including apoptosis induction in tumor cells. Preliminary studies suggest it may inhibit cell proliferation in specific cancer cell lines .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has shown significant inhibitory effects on the proliferation of various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes some key findings:

Cell Line IC50 Value (µM) Mechanism
MCF-721.3 ± 4.1Inhibition of cell proliferation
A54928.3 ± 5.1Induction of apoptosis

These values indicate that the compound exhibits potent activity compared to standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

The sulfonamide derivative has also been investigated for its neuroprotective effects due to its interaction with glycine transporters. By inhibiting GlyT1, it may enhance glycinergic neurotransmission, which could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted on the effects of this compound demonstrated a significant reduction in cell viability in MCF-7 and A549 cells after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death through mitochondrial pathways.
  • Neuropharmacological Study : In another study focusing on neuropharmacological applications, the compound was tested for its ability to cross the blood-brain barrier (BBB). Results indicated that it could penetrate the BBB effectively, making it a candidate for further investigation in treating neurological disorders.

Q & A

Basic: What are the critical steps and analytical methods for synthesizing and validating the purity of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)pyridine-3-sulfonamide?

The synthesis involves multi-step reactions, including coupling of pyridine and pyrazole precursors, sulfonamide formation, and purification via column chromatography. Key steps include:

  • Coupling Reactions : Use of cesium carbonate and copper(I) bromide as catalysts in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to ensure regioselectivity .
  • Purification : Solvent selection (e.g., dichloromethane for extraction) and gradient elution (0–100% ethyl acetate/hexane) to isolate intermediates .
  • Validation : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 8.87 ppm for pyridine protons) and high-performance liquid chromatography (HPLC) to verify purity (>95%) .

Basic: How is the molecular structure of this compound confirmed, and what structural features influence its reactivity?

Structural confirmation relies on:

  • X-ray Crystallography : Determines bond lengths and angles (e.g., pyrazole ring planarity and sulfonamide torsion angles) .
  • Spectroscopic Data : 1^1H and 13^13C NMR to identify substituents (e.g., methyl groups at pyrazole C3/C5) and sulfonamide connectivity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 215 [M+H]+ for related analogs) .
    Reactivity is influenced by electron-withdrawing sulfonamide groups and pyridine’s π-deficient ring, favoring nucleophilic substitution at the pyrazole C4 position .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates:

  • Reaction Path Search : Identifies low-energy pathways for sulfonamide formation, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction yields .
  • Electronic Structure Analysis : Frontier molecular orbitals (HOMO/LUMO) predict sites for electrophilic/nucleophilic attacks .

Advanced: What experimental design (DoE) strategies improve synthesis efficiency?

Use factorial design to minimize experiments while maximizing

  • Variables : Temperature (35–80°C), solvent (DMSO vs. acetonitrile), and catalyst loading (5–10 mol%) .
  • Response Surface Methodology (RSM) : Optimizes yield and purity by modeling interactions between variables .
  • Central Composite Design : Validates robustness of optimal conditions (e.g., 65°C, 7.5 mol% catalyst) .

Advanced: How do structural modifications (e.g., substituents on pyridine/pyrazole) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Pyridine Substitution : Electron-donating groups (e.g., methyl) enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .
  • Pyrazole Methyl Groups : 3,5-Dimethyl substitution increases metabolic stability by reducing CYP450 oxidation .
  • Sulfonamide Linkers : Flexibility (e.g., ethyl vs. propyl chains) modulates target selectivity in enzyme inhibition assays .

Advanced: How to resolve contradictions in reactivity data (e.g., unexpected byproducts)?

  • Mechanistic Probes : Use deuterated analogs to trace hydrogen transfer pathways .
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediates, identifying off-pathway reactions (e.g., sulfonamide hydrolysis under acidic conditions) .
  • Cross-Validation : Compare computational predictions (e.g., activation energies) with experimental yields to refine models .

Advanced: What methodologies elucidate this compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KdK_d values for protein-ligand interactions) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .
  • Molecular Dynamics Simulations : Predicts binding poses and residence times in enzyme active sites (e.g., docking to cytochrome P450) .

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